molecular formula C12H15N3O4 B11530633 1-(2,4-Dinitrophenyl)-2-methylpiperidine

1-(2,4-Dinitrophenyl)-2-methylpiperidine

Cat. No.: B11530633
M. Wt: 265.26 g/mol
InChI Key: QTUNPDBPXFSBNM-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-methylpiperidine is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperidine typically involves the reaction of 2,4-dinitrochlorobenzene with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect oxidative phosphorylation and other metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.

    2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.

    2,4-Dinitroanisole: Used in the synthesis of various organic compounds.

Uniqueness

1-(2,4-Dinitrophenyl)-2-methylpiperidine is unique due to its specific structure, which combines the properties of a piperidine ring with the reactivity of the 2,4-dinitrophenyl group

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-2-methylpiperidine

InChI

InChI=1S/C12H15N3O4/c1-9-4-2-3-7-13(9)11-6-5-10(14(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3

InChI Key

QTUNPDBPXFSBNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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